molecular formula C8H8N4OS B3034796 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol CAS No. 223919-21-9

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B3034796
CAS No.: 223919-21-9
M. Wt: 208.24 g/mol
InChI Key: QFAHOKRNQHBKMP-UHFFFAOYSA-N
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Description

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound featuring a triazole ring fused with a phenol moiety. The triazole ring contains three nitrogen atoms, while the phenol group contributes aromaticity and hydrogen-bonding capability. This compound serves as a versatile precursor for synthesizing Schiff base ligands, which are critical in coordination chemistry and medicinal applications . Its synthesis typically involves multi-step reactions starting from substituted benzoic acids or esters, followed by cyclization with thiocarbohydrazide . The compound’s structure has been confirmed via spectroscopic methods (¹H NMR, ¹³C NMR, FTIR) and elemental analysis .

Properties

IUPAC Name

4-amino-3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c9-12-7(10-11-8(12)14)5-2-1-3-6(13)4-5/h1-4,13H,9H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAHOKRNQHBKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 3-Hydroxybenzohydrazide

3-Hydroxybenzoic acid methyl ester (0.03 mol) is refluxed with hydrazine hydrate (0.10 mol) in ethanol for 4–6 hours. The precipitate is filtered, washed with ethanol, and dried to yield 3-hydroxybenzohydrazide.

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: Reflux (~78°C)
  • Time: 4–6 hours

Step 2: Synthesis of Potassium Dithiocarbazate

3-Hydroxybenzohydrazide (0.03 mol) is dissolved in absolute ethanol with potassium hydroxide (0.05 mol) and cooled in an ice bath. Carbon disulfide (0.19 mol) is added dropwise under stirring, forming potassium-3-(hydroxybenzoyl)hydrazinecarbodithioate.

Key Observations:

  • Exothermic reaction requiring temperature control.
  • Formation confirmed by FT-IR bands at 653 cm⁻¹ (C–S) and 2799 cm⁻¹ (S–H).

Step 3: Cyclization to Triazole Core

The dithiocarbazate intermediate is refluxed with hydrazine hydrate (0.14 mol) for 8 hours. The reaction releases H₂S (detected via lead acetate paper) and forms the triazole ring.

Optimization Notes:

  • Prolonged reflux (≥8 hours) ensures complete cyclization.
  • Yields up to 94% reported for analogous para-substituted compounds.

Step 4: Acidification and Isolation

The mixture is cooled, diluted with cold water, and acidified with concentrated HCl to precipitate 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol. The product is filtered and washed with ethanol.

Characterization Data:

  • FT-IR: 3309 cm⁻¹ (N–H stretch), 1522 cm⁻¹ (C=N of triazole).
  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, OH), 7.4–6.8 (m, 4H, aromatic), 5.1 (s, 2H, NH₂).

Alternative Synthetic Routes

Multi-step Synthesis from 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid is esterified to its methyl ester, converted to hydrazide, and cyclized as above. This route offers flexibility in introducing substituents at the triazole ring.

Advantages:

  • Utilizes inexpensive starting materials.
  • Adaptable for structural analogs via substitution at the hydroxybenzoic acid stage.

Schiff Base-Mediated Functionalization

Schiff base formation between this compound and aldehydes (e.g., benzaldehyde derivatives) enables the synthesis of derivatives with enhanced bioactivity.

Typical Procedure:

  • The triazole (1 mol) and aldehyde (1 mol) are refluxed in DMF with glacial acetic acid for 10 hours.
  • Products are isolated via precipitation and recrystallization.

Example Application:

  • Synthesis of 4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvent: Ethanol or DMF preferred for solubility and reaction efficiency.
  • Base: Potassium hydroxide outperforms sodium hydroxide in dithiocarbazate formation due to better solubility.

Temperature and Time

  • Cyclization: Reflux (ethanol, 78°C) for 8 hours ensures >90% conversion.
  • Schiff Base Formation: Prolonged reflux (10 hours) in DMF maximizes yields.

Yield Improvement Strategies

  • Purification: Recrystallization from ethanol reduces impurities.
  • Stoichiometry: Excess hydrazine hydrate (1.5 eq) drives cyclization to completion.

Comparative Analysis of Methods

Method Starting Material Yield Key Advantage Reference
Conventional Hydrazide 3-Hydroxybenzoic acid 85–94% High reproducibility
Schiff Base Functionalization Preformed triazole 70–80% Enables derivative synthesis
Direct Cyclization Methyl ester derivative 75–88% Fewer purification steps

Critical Challenges:

  • Handling toxic CS₂ requires fume hoods and stringent safety protocols.
  • Acidification must be gradual to prevent premature precipitation of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol demonstrates several biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Properties : Its ability to scavenge free radicals suggests potential use in preventing oxidative stress-related diseases.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit the growth of cancer cells, warranting further investigation into its mechanisms of action .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets:

Biological TargetBinding AffinityImplications
EnzymesModeratePotential for enzyme inhibition
ReceptorsHighPossible therapeutic uses in receptor modulation

The compound's unique structure allows it to interact with multiple targets, suggesting versatility in therapeutic applications .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains. The results indicated a need for further development into clinical applications.

Case Study 2: Antioxidant Activity

Research showed that the compound could reduce oxidative stress markers in vitro. This suggests potential applications in formulations aimed at preventing oxidative damage in cells.

Case Study 3: Cancer Cell Inhibition

In vitro assays revealed that this compound could inhibit the proliferation of certain cancer cell lines. This finding supports further exploration into its anticancer properties .

Mechanism of Action

The mechanism of action of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The phenolic hydroxyl group and the amino group play crucial roles in these interactions, forming hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The compound’s biological and chemical properties are influenced by substituents on the triazole and phenol rings. Key derivatives and their structural distinctions include:

Compound Name Substituents on Triazole/Phenol Key Features
Y2 (Schiff base derivative) 3-hydroxybenzylidene Ortho-substituted phenol; mixed keto-amine tautomerism in solid state
Y3 (Schiff base derivative) 2-hydroxybenzylidene Para-substituted phenol; higher tyrosinase inhibition (IC₅₀ = 1.5 μM)
4a-c (1,2,4-triazole derivatives) 4-substituted phenyl groups Sulfanyl (-S-) substituents enhance antibacterial activity
Vanillic acid-triazole conjugates Methoxy and heterocyclic aldehydes Thiophene/pyrrole substitutions improve antimicrobial activity

Key Observations :

  • Position of substitution : Ortho-substituted derivatives (e.g., Y3) exhibit superior tyrosinase inhibition compared to para-substituted analogs due to reduced steric hindrance and optimal binding .
  • Electron-withdrawing groups : Derivatives with -OH or -SH groups show enhanced bioactivity (e.g., Y3 IC₅₀ = 1.5 μM vs. Y1 IC₅₀ = 12.5 μM) .
  • Tautomerism : Keto-amine forms dominate in the solid state, stabilizing metal coordination in Schiff base complexes .
Antimicrobial Activity
  • 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol derivatives exhibit broad-spectrum activity against S. aureus (Gram-positive) and E. coli (Gram-negative) with MIC values ranging from 7.0–25 μg/mL .
  • Vanillic acid-triazole conjugates show enhanced antifungal activity against A. niger due to thiophene/pyrrole substituents .
Anticancer and Enzyme Inhibition
  • Cu(II) and Zn(II) complexes of the parent compound demonstrate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ = 8–12 μM) .
  • Y3 inhibits tyrosinase (IC₅₀ = 1.5 μM) via reversible mixed-type inhibition, outperforming fluorine-substituted analogs (Y1 IC₅₀ = 12.5 μM) .
Metal Complexation

The compound acts as a bidentate ligand, coordinating through the triazole’s nitrogen and thiol sulfur atoms. Metal complexes exhibit octahedral geometry, with stability trends: Cu(II) > Ni(II) > Co(II) > Zn(II) . Cu(II) complexes show superior antimicrobial and anticancer activity due to enhanced redox activity .

Toxicity and QSAR Insights
  • Toxicity : Class IV (low toxicity) per in silico predictions, making it safer than bromine- or nitro-substituted triazoles .
  • QSAR Models: Electron-withdrawing groups (e.g., -NO₂, -F) increase ΣQ (total charge) and reduce ΔE1 (HOMO-LUMO gap), enhancing antibacterial activity .

Biological Activity

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a compound characterized by its unique combination of a phenolic group and a triazole ring, along with amino and mercapto functional groups. This structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

Molecular Formula: C₈H₈N₄OS
Molecular Weight: 188.24 g/mol
CAS Number: 223919-21-9

The compound features a phenolic moiety linked to a 4-amino-5-mercapto-1,2,4-triazole unit, enhancing its potential for various biological interactions. Its reactivity is attributed to the amino and thiol groups, which can participate in diverse biochemical reactions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Studies demonstrate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting cell proliferation .
  • Antioxidant Properties : The presence of the phenolic group contributes to its antioxidant activity, which is essential for scavenging free radicals and protecting cells from oxidative stress .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an IC50 value of approximately 15 µg/mL for S. aureus, indicating potent activity .
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibited an IC50 value of 20 µg/mL after 72 hours of exposure, suggesting significant antiproliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureRole in Activity
Amino GroupContributes to hydrogen bonding and enhances solubility
Mercapto GroupIncreases reactivity with electrophiles; important for antimicrobial activity
Phenolic GroupProvides antioxidant properties and enhances overall stability

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving hydrazine and thiourea derivatives. The general reaction pathway includes the formation of the triazole ring followed by functionalization with phenolic compounds .

Q & A

Q. What are the established synthetic routes for 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, it is prepared by reacting 4-hydroxybenzohydrazide with carbonyl sulfide in potassium hydroxide, followed by hydrazine treatment . Alternatively, it serves as a precursor for Schiff base ligands by reacting with salicylaldehyde derivatives (e.g., 3-ethoxysalicylaldehyde or 5-bromosalicylaldehyde) in a 1:1 molar ratio in methanol under reflux . Purity validation employs 1H NMR , 13C NMR , FTIR , and HRMS to confirm structural integrity. Cross-referencing spectral data with literature values is critical to ensure reproducibility .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm hydrogen and carbon environments, especially for triazole and phenolic protons.
  • FTIR : Identifies functional groups (e.g., -SH stretch at ~2500 cm⁻¹, C=N at ~1600 cm⁻¹).
  • XRD : Resolves crystal structure and intermolecular interactions.
  • TGA/DTG : Assesses thermal stability.
  • SEM/EDX : Evaluates morphology and elemental composition in metal complexes .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature, molar ratios) influence the synthesis of Schiff base ligands from this compound?

  • Methodological Answer :
  • Solvent : Methanol is preferred for solubility and facilitating Schiff base formation.
  • Temperature : Reflux (~60–80°C) ensures complete condensation.
  • Molar Ratios : A 1:1 ratio of triazole-phenol to aldehyde derivatives minimizes side products. Deviations may lead to incomplete ligand formation or polymerization .

Q. What strategies can resolve contradictions in spectral data between synthesized compounds and literature reports?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data with multiple independent studies (e.g., Sahoo et al. [34] vs. Tran et al. 2022) .
  • XRD Analysis : Resolves ambiguities in tautomeric forms (e.g., thiol-thione tautomerism) .
  • Reproducibility Tests : Repeat syntheses under standardized conditions to rule out procedural variability .

Q. How can researchers design and optimize metal complexes using this compound, and what are their potential applications?

  • Methodological Answer :
  • Design : React Schiff base ligands (derived from the compound) with transition metals (Co(II), Ni(II), Cu(II), Zn(II)) in ethanol/water mixtures.
  • Optimization : Adjust pH (6–7) to stabilize metal-ligand coordination.
  • Applications :
Metal IonObserved ActivityReference
Cu(II)Antimicrobial
Co(II)Anticancer
Zn(II)Fluorescence sensing

Q. What computational and experimental approaches integrate to analyze structure-activity relationships in tyrosinase inhibition by derivatives?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding conformations to tyrosinase active sites.
  • Fluorescence Quenching : Measure static/dynamic quenching to assess inhibitor-enzyme interactions.
  • IC50 Determination :
DerivativeIC50 (μM)Mechanism
Y112.5Mixed-type inhibition
Y27.0Reversible
Y31.5Competitive
(Data from )

Q. How can unexpected byproducts during synthesis (e.g., spiroheterocycles) be addressed?

  • Methodological Answer :
  • Pathway Analysis : Use LC-MS to trace reaction intermediates.
  • Condition Screening : Vary solvents (e.g., ethanol vs. DMF) or catalysts.
  • Alternative Routes : For example, Mahmoud et al. (2014) optimized spiroheterocycle formation using hydrazine derivatives .

Q. How does substituent position (e.g., hydroxyl vs. fluorine on benzene rings) impact biological activity in derivatives?

  • Methodological Answer :
  • Substituent Effects :
  • Ortho-Hydroxyl : Enhances tyrosinase inhibition via H-bonding (IC50 = 1.5 μM for Y3) .
  • Meta-Fluorine : Reduces steric hindrance but lowers activity (IC50 = 12.5 μM for Y1) .
  • Steric Considerations : Bulky groups (e.g., tert-butyl) may hinder enzyme binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

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